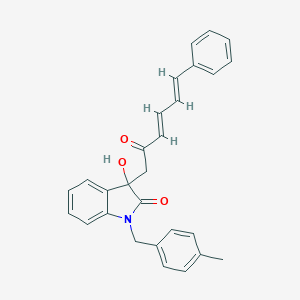
3-isopropoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as IMD-0354 and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of IMD-0354 involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of a wide range of genes that are involved in inflammation, cell survival, and immune response. By inhibiting this pathway, IMD-0354 can reduce the levels of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
IMD-0354 has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory effects, IMD-0354 has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and can reduce the levels of oxidative stress in the brain. Additionally, IMD-0354 has been found to have anti-viral effects and can inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IMD-0354 for lab experiments is its specificity for the NF-κB pathway. This specificity allows researchers to study the effects of inhibiting this pathway without affecting other pathways. Additionally, IMD-0354 has been found to be relatively stable and easy to work with in lab experiments. However, one of the limitations of IMD-0354 is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on IMD-0354. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the potential applications of IMD-0354 in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, there is a need for further research on the mechanism of action of IMD-0354 and its effects on various cellular pathways.
Méthodes De Synthèse
The synthesis method of IMD-0354 involves several steps. The first step involves the preparation of 5-methyl-2,1,3-benzothiadiazol-4-amine. This is followed by the reaction of the amine with isopropyl chloroformate to yield 5-methyl-2,1,3-benzothiadiazol-4-yl isopropyl carbonate. The final step involves the reaction of the isopropyl carbonate with 3-aminobenzamide to yield IMD-0354.
Applications De Recherche Scientifique
IMD-0354 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of inflammation. IMD-0354 has been found to inhibit the activity of the NF-κB pathway, which is a key mediator of inflammation. This inhibition has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation.
Propriétés
Nom du produit |
3-isopropoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
|---|---|
Formule moléculaire |
C17H17N3O2S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H17N3O2S/c1-10(2)22-13-6-4-5-12(9-13)17(21)18-15-11(3)7-8-14-16(15)20-23-19-14/h4-10H,1-3H3,(H,18,21) |
Clé InChI |
WAKGYPGIQAJPTR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)OC(C)C |
SMILES canonique |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)
![1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)
![1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252986.png)
![1-Allyl-3-[2-(3-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252988.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252989.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252990.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252993.png)